Potassium rhodizonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

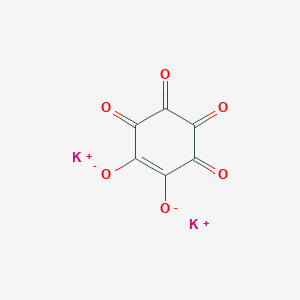

Potassium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{K}_2\text{O}_6 ). It is the potassium salt of rhodizonic acid and is known for its distinctive red color. This compound is used in various chemical assays and has applications in detecting metals such as lead and barium .

准备方法

Synthetic Routes and Reaction Conditions

Potassium rhodizonate can be synthesized by oxidizing inositol with nitric acid and then reacting the resulting product with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Reaction with Lead and Lead Compounds

Potassium rhodizonate forms a dark purple complex with lead ions (Pb²⁺), a reaction widely utilized in forensic and environmental lead detection .

Mechanism and Conditions

-

In acidic media (pH 2.8), lead reacts with rhodizonate dianions to produce insoluble lead rhodizonate (PbC₆O₆) .

-

Sodium dodecyl sulfate (SDS) enhances solubility and sensitivity by stabilizing the complex in micellar media .

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| pH | 2.8 | Maximizes complex stability |

| SDS Concentration | 9 mmol/L | Prevents precipitation |

| Rhodizonate Conc. | 0.28% (m/v) | Ensures stoichiometric excess |

Analytical Application

-

Detectable lead concentration range: 2–50 μg/mL via reflectance measurements (λ = 545 nm) .

-

Reaction equation:

Pb2++C6O62−→PbC6O6↓ purple precipitate [1]

Reactions with Other Metals

This compound forms colored complexes with several cations under specific conditions:

Barium, Thallium, and Silver

-

Barium : Forms a red-brown precipitate (BaC₆O₆) in neutral solutions .

-

Thallium(I) : Produces a blue complex in acidic conditions .

-

Silver : Reacts to yield black silver rhodizonate (Ag₂C₆O₆) .

Metathesis Reactions

2K++M2++C6O62−→MC6O6↓+2K+(M Ba Pb etc )[3]

pH-Dependent Decomposition

This compound is unstable under alkaline conditions, decomposing into unidentified oxidation products .

Decomposition Pathway

-

At pH > 7, the rhodizonate dianion disproportionates, losing its aromatic structure.

-

Decomposition accelerates with increasing temperature (>300°C) .

Stability Data

| Condition | Outcome |

|---|---|

| pH < 3 | Stable for >24 hours |

| pH 7–10 | Partial decomposition within 1 hour |

| Presence of glacial acetic acid | Stabilizes in acidic media |

Acid-Base Reactions

Rhodizonic acid’s dissociation constants (pKa) have been determined via potentiometric titration with HCl :

Dissociation Steps

H2C6O6⇌HC6O6−+H+(pKa1=2.1)[3]HC6O6−⇌C6O62−+H+(pKa2=4.3)[3]

Redox Behavior

The quinoid structure of rhodizonate enables participation in redox cycles:

-

Acts as an electron acceptor in alkaline solutions.

-

Oxidizes intermediate products (e.g., tetrahydroxyquinone) during synthesis .

Synthesis Oxidation

During preparation from inositol and HNO₃:

C6H12O6+HNO3ΔC6O62−+NO2↑+H2O[1]

Interaction with Sulfate Ions

Rhodizonate facilitates indirect sulfate detection via competitive complexation:

科学研究应用

Chemical Properties and Mechanisms

Chemical Structure and Behavior:

Potassium rhodizonate exists as a dianion in solution, undergoing various thermal and photochemical reactions with oxidizing agents. Its ability to form colored complexes with metal ions is central to its applications in detection assays. The compound interacts primarily through coordination bonds, where the oxygen atoms in the rhodizonate ion act as ligands binding to metal ions like lead and barium .

Biochemical Interactions:

The compound's interaction with metal ions can influence cellular processes. By binding to these ions, this compound affects their availability and distribution within cells, which can alter enzyme activity and gene expression related to metal ion metabolism.

Applications in Scientific Research

This compound has several key applications:

- Detection of Metals:

- Spectrophotometric Determination:

- Staining Agent:

- Cocrystallization Studies:

- Separation Techniques:

Case Studies

Case Study 1: Lead Detection in Environmental Samples

A study demonstrated the effectiveness of this compound in detecting lead contamination in soil samples. The method involved extracting soil samples followed by treatment with this compound, leading to distinct color changes proportional to lead concentration.

Case Study 2: Forensic Analysis of Gunshot Residues

Research highlighted the application of this compound staining techniques to analyze gunshot residues on clothing and skin. The intensity of staining correlated with the distance from the firing source, providing critical evidence in forensic investigations .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Metal Detection | Assays for lead and barium | High sensitivity |

| Spectrophotometric Analysis | Dye for sulfate ion determination | Quantitative results |

| Petrographic Staining | Staining agent for plagioclase | Mineral identification |

| Cocrystallization | Plutonium and radium assay from urine | Environmental monitoring |

| Separation Techniques | Strontium from calcium separation | Complex analytical capabilities |

作用机制

The mechanism by which potassium rhodizonate exerts its effects involves its ability to form stable complexes with metal ions. The rhodizonate dianion is aromatic and symmetric, allowing it to delocalize negative charges and form stable complexes with various metal ions. This property is utilized in its applications for metal detection and staining .

相似化合物的比较

Similar Compounds

Sodium rhodizonate: Similar to potassium rhodizonate but with sodium as the cation.

Barium rhodizonate: Formed by reacting this compound with barium salts.

Thallium rhodizonate: Another metal rhodizonate salt with unique properties and applications.

Uniqueness

This compound is unique due to its high stability and distinctive red color, making it particularly useful in visual detection assays. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .

属性

CAS 编号 |

13021-40-4 |

|---|---|

分子式 |

C6H2KO6 |

分子量 |

209.17 g/mol |

IUPAC 名称 |

dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

InChI 键 |

UGFHFZSZCJFOTO-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+] |

规范 SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K] |

Key on ui other cas no. |

13021-40-4 |

相关CAS编号 |

118-76-3 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。